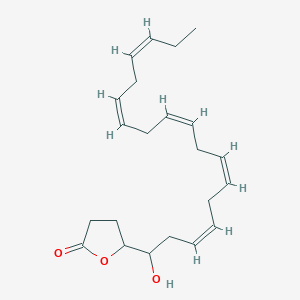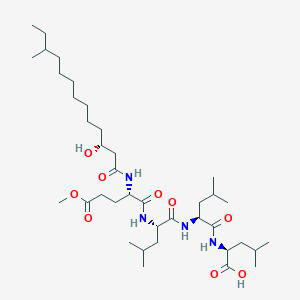
Gageotetrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is known for its potent antimicrobial properties, particularly against fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gageotetrin B involves the isolation of the compound from Bacillus subtilis. The process includes culturing the bacterium under specific conditions to induce the production of the lipopeptide. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes. Bacillus subtilis can be cultured in bioreactors, and the lipopeptide can be harvested from the culture medium. The purification process would involve multiple steps of chromatography to ensure the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Gageotetrin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid tail of the lipopeptide, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can affect the peptide bonds within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered antimicrobial properties. These modifications can enhance the compound’s effectiveness against specific pathogens .
Aplicaciones Científicas De Investigación
Gageotetrin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of lipopeptides.
Biology: this compound is studied for its role in inhibiting the growth of various fungi and bacteria.
Industry: It can be used in agriculture as a biopesticide to protect crops from fungal infections
Mecanismo De Acción
Gageotetrin B exerts its effects by disrupting the cell membranes of fungi and bacteria. The lipopeptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other antimicrobial peptides, which target the integrity of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Gageopeptide A
- Gageopeptide B
- Gageopeptide C
- Gageopeptide D
Uniqueness
Gageotetrin B is unique among these compounds due to its higher potency against fungi. It has a lower minimum inhibitory concentration compared to the other gageopeptides, making it a more effective antimicrobial agent .
Propiedades
Fórmula molecular |
C38H70N4O9 |
|---|---|
Peso molecular |
727.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |
Clave InChI |
XSDQAINHEGVCGQ-UJFCRIMHSA-N |
SMILES isomérico |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
SMILES canónico |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


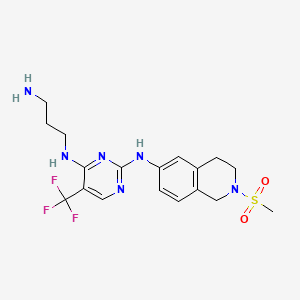



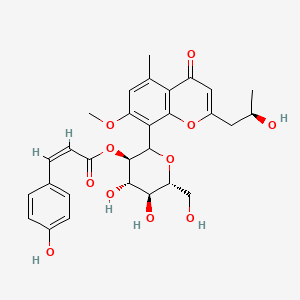
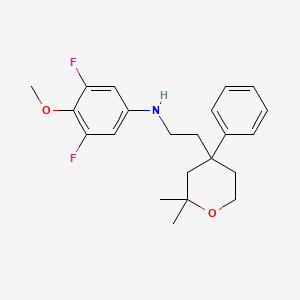
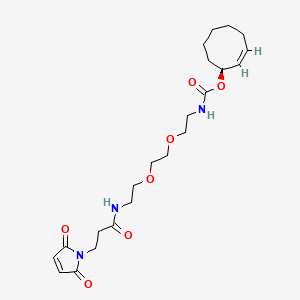

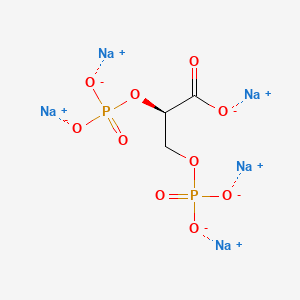

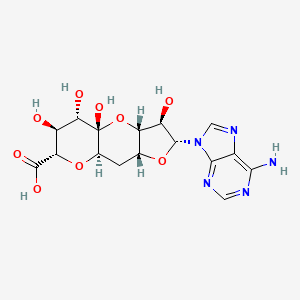

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
